3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid

Medicinal Chemistry Lipophilicity ADME

Choose 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolic acid (CAS 1354706-56-1) for your SAR and PROTAC programs. The N-cyclopentyl group uniquely balances lipophilicity (XLogP3‑AA=1.5) and constrained scaffold (nRotB=2) for CNS and intracellular targets, outperforming linear N-alkyl analogs. The terminal alkyne enables efficient CuAAC bioconjugation, while the carboxylic acid allows rapid amide/ester derivatization. Available in high purity (97%), minimizing side reactions and ensuring reproducible conjugation yields.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B11809746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C=N2)C#CC(=O)O
InChIInChI=1S/C11H12N2O2/c14-11(15)6-5-9-7-12-13(8-9)10-3-1-2-4-10/h7-8,10H,1-4H2,(H,14,15)
InChIKeyDFACSLIBTCKWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid: A Structurally Differentiated Building Block for Medicinal Chemistry and Chemical Biology


3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid (CAS 1354706-56-1) is a heterocyclic building block combining a pyrazole core with a cyclopentyl substituent at the N1-position and a terminal propiolic acid (alkynyl carboxylic acid) moiety at the C4-position [1]. With a molecular formula of C11H12N2O2 and a molecular weight of 204.22 g/mol, this compound serves as a versatile scaffold for medicinal chemistry and chemical biology applications due to its bifunctional reactivity profile—the carboxylic acid enables amide or ester conjugation, while the alkyne permits copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other bioorthogonal ligation chemistries .

Why 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid Cannot Be Interchanged with Simpler N‑Substituted Pyrazolyl Propiolic Acid Analogs


Substitution at the pyrazole N1-position critically modulates both physicochemical properties and target engagement potential, rendering generic interchange among N-alkyl/cycloalkyl analogs inappropriate without empirical validation. The cyclopentyl group introduces a unique steric and lipophilic signature distinct from linear alkyl (e.g., methyl, ethyl, isopropyl) or unsubstituted analogs, which can directly impact membrane permeability, metabolic stability, and binding pocket complementarity [1]. Quantitative differences in lipophilicity (XLogP3‑AA) and topological polar surface area (TPSA) among analogs, as detailed in Section 3, underscore that in‑class compounds cannot be treated as functionally equivalent in structure‑activity relationship (SAR) campaigns or lead optimization workflows [2].

Quantitative Differentiation of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid Relative to Closest Analogs


Enhanced Lipophilicity (XLogP3‑AA = 1.5) vs. Unsubstituted N‑H Analog Drives Improved Membrane Permeability

The cyclopentyl substitution at N1 increases computed lipophilicity by ΔXLogP3‑AA = +1.1 compared to the unsubstituted 3-(1H‑pyrazol‑4‑yl)propiolic acid analog, consistent with expectations for enhanced passive membrane diffusion [1][2]. This difference is quantitatively defined by the computed XLogP3‑AA values of 1.5 for the target compound and 0.4 for the comparator, indicating a substantial shift in hydrophobicity that may influence cellular uptake and tissue distribution in lead optimization programs .

Medicinal Chemistry Lipophilicity ADME

Increased Steric Bulk and Molecular Weight Differentiate Cyclopentyl Analog from Linear N‑Alkyl Derivatives

The cyclopentyl group confers a molecular weight of 204.22 g/mol and a topological polar surface area (TPSA) of 55.1 Ų, representing a +54.0 g/mol increase relative to the unsubstituted N‑H analog (MW = 136.11 g/mol) and a +30.1 g/mol increase relative to the N‑methyl derivative (MW ≈ 150.13 g/mol) [1][2]. This bulkier substituent alters the compound's steric footprint, potentially enhancing selectivity for hydrophobic binding pockets or reducing off‑target interactions compared to smaller N‑alkyl analogs [3].

Medicinal Chemistry Steric Effects SAR

Regioisomeric Distinction: 4‑Substituted Pyrazole vs. 3‑Substituted Analogs Impacts Vectorial Orientation of Alkyne Warhead

The C4‑substituted pyrazole architecture of 3-(1‑cyclopentyl‑1H‑pyrazol‑4‑yl)propiolic acid positions the propiolic acid warhead at the pyrazole 4‑position, whereas the regioisomeric 3‑substituted analog (3-(1‑cyclopentyl‑1H‑pyrazol‑3‑yl)propiolic acid, CAS 1354704‑50‑9) presents the warhead at the 3‑position [1]. This regioisomeric difference alters the vectorial orientation of the alkyne group relative to the N‑cyclopentyl substituent, a critical factor in designing linkers for proteolysis‑targeting chimeras (PROTACs) and other proximity‑inducing molecules where precise spatial arrangement governs ternary complex formation .

Chemical Biology PROTACs Click Chemistry

High Commercial Purity Specification (≥95–97%) Ensures Reproducible Conjugation Efficiency in Click Chemistry Workflows

Commercial suppliers specify a minimum purity of 95% (AKSci) to 97% (Leyan) for 3-(1‑cyclopentyl‑1H‑pyrazol‑4‑yl)propiolic acid, as verified by HPLC or NMR . In contrast, many simpler N‑alkyl propiolic acid analogs are offered at lower purity grades (e.g., 90–95%) or lack explicit purity certification, introducing variability in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) yields and complicating stoichiometric control in bioconjugation reactions .

Click Chemistry Bioconjugation Quality Control

Favorable Rotatable Bond Count (nRotB = 2) Predicts Reduced Conformational Entropy Penalty upon Target Binding

The compound possesses only 2 rotatable bonds, as computed by PubChem, a value lower than many flexible N‑alkyl analogs (e.g., N‑propyl or N‑isopropyl derivatives) [1]. This reduced conformational flexibility can translate into a smaller entropic penalty upon binding to a biological target, potentially improving binding affinity and selectivity in fragment‑based drug discovery or covalent inhibitor design .

Medicinal Chemistry Conformational Analysis Lead Optimization

Availability of Methyl Ester Prodrug Form (CAS 1354706‑97‑0) Facilitates Parallel SAR Exploration

The methyl ester derivative, methyl 3-(1‑cyclopentyl‑1H‑pyrazol‑4‑yl)propiolate (CAS 1354706‑97‑0), is commercially available with ≥97% purity from multiple vendors, enabling direct comparison of carboxylic acid vs. ester bioactivity or permeability . This contrasts with many N‑alkyl propiolic acid analogs where the corresponding ester is not commercially stocked, forcing researchers to perform in‑house esterification and purification steps that introduce batch‑to‑batch variability and consume valuable synthetic resources .

Prodrug Design Medicinal Chemistry Parallel Synthesis

Optimal Research and Industrial Application Scenarios for 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid Based on Differentiated Properties


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Reduced Rotatable Bond Count

Utilize 3-(1‑cyclopentyl‑1H‑pyrazol‑4‑yl)propiolic acid when SAR campaigns demand improved membrane permeability (XLogP3‑AA = 1.5) and a constrained scaffold (nRotB = 2) compared to polar N‑H or flexible N‑alkyl analogs [1]. The cyclopentyl group provides a balance of lipophilicity and steric bulk without the metabolic liability of larger cycloalkyl substituents, making this compound suitable for CNS‑penetrant or intracellular target programs .

Chemical Biology: Copper‑Catalyzed Azide‑Alkyne Cycloaddition (CuAAC) and Bioorthogonal Conjugation

The terminal alkyne of the propiolic acid moiety enables efficient CuAAC with azide‑functionalized biomolecules (e.g., proteins, nucleic acids, or cell‑surface glycans) [1]. The high commercial purity (95–97%) minimizes side reactions and ensures reproducible conjugation yields, while the carboxylic acid handle permits pre‑activation as an NHS ester or direct amide coupling to amine‑containing payloads .

PROTAC and Molecular Glue Development: Defined Vectorial Orientation for Ternary Complex Formation

The C4‑substituted pyrazole regiochemistry provides a distinct vectorial orientation of the alkyne warhead relative to the N‑cyclopentyl group, enabling precise spatial arrangement of E3 ligase ligands and target‑binding moieties in PROTAC designs [1]. Access to both acid and methyl ester forms allows for parallel exploration of linker attachment chemistry and cellular permeability, accelerating the development of orally bioavailable degraders .

High‑Throughput Fragment‑Based Drug Discovery (FBDD)

The compound's low molecular weight (204.22 g/mol) and favorable ligand efficiency metrics (low nRotB, moderate TPSA) align with fragment‑based screening criteria [1]. The commercially available ester analog (CAS 1354706‑97‑0) enables rapid follow‑up synthesis of fragment‑grown leads without the need for in‑house esterification, reducing cycle times in iterative medicinal chemistry workflows .

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